4-Bromo-8-nitroquinoline

Catalog No.
S3257455
CAS No.
1379345-02-4
M.F
C9H5BrN2O2
M. Wt
253.055
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-8-nitroquinoline

CAS Number

1379345-02-4

Product Name

4-Bromo-8-nitroquinoline

IUPAC Name

4-bromo-8-nitroquinoline

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.055

InChI

InChI=1S/C9H5BrN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H

InChI Key

PAXJMMPHGVRQJX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Br

solubility

not available

4-Bromo-8-nitroquinoline is a highly versatile, bifunctional heterocyclic building block strategically designed for orthogonal functionalization. It features a highly reactive C4-bromide primed for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), alongside an 8-nitro group that serves as a robust, masked precursor to the synthetically crucial 8-aminoquinoline motif [1]. In industrial and advanced academic settings, this compound is prioritized over simpler quinolines because it allows chemists to elaborate the 4-position with complex side chains or aryl groups without the interference of a free amine [2]. It is a critical starting material in the scalable synthesis of water-soluble aromatic oligoamide foldamers, advanced bidentate directing groups for C-H activation, and complex pharmaceutical intermediates such as specialized sulfonamides[1].

Procurement teams might be tempted to substitute 4-bromo-8-nitroquinoline with the more common 4-chloro-8-nitroquinoline or the pre-reduced 4-bromo-8-aminoquinoline, but doing so introduces severe process bottlenecks. The C4-Cl bond in chloroquinolines is notoriously difficult to activate in standard palladium-catalyzed cross-couplings, often necessitating expensive, proprietary dialkylbiaryl phosphine ligands and elevated temperatures that degrade sensitive substrates [1]. Conversely, using 4-bromo-8-aminoquinoline exposes a free bidentate amine that can sequester palladium catalysts or undergo competitive N-arylation during 4-position functionalization [2]. 4-Bromo-8-nitroquinoline strikes the optimal balance: the bromide ensures rapid, high-yielding C-C or C-heteroatom bond formation under mild conditions, while the nitro group effectively masks the amine, ensuring strict chemoselectivity and eliminating the need for costly protection-deprotection steps[1].

Cross-Coupling Efficiency and Catalyst Economy

In Stille and Suzuki-Miyaura couplings, the leaving group ability directly dictates the required catalyst and thermal budget. 4-Bromo-8-nitroquinoline readily undergoes oxidative addition with standard, inexpensive catalysts like Pd(PPh3)4 or Pd(dba)2, routinely achieving >85% yields at 80–110°C [1]. In contrast, substituting with 4-chloro-8-nitroquinoline typically results in yields below 50% under identical conditions, forcing the use of expensive designer ligands (e.g., Buchwald ligands) and higher temperatures to force the reaction to completion [2].

Evidence DimensionCross-coupling yield under baseline Pd-catalysis
Target Compound Data>85% yield using standard, low-cost ligands
Comparator Or Baseline4-Chloro-8-nitroquinoline (<50% yield with standard ligands)
Quantified Difference35-40% higher yield without requiring expensive designer ligands
ConditionsStille/Suzuki coupling, Pd(dba)2 or Pd(PPh3)4, 80-110°C

Allows manufacturers to use cheaper, off-the-shelf palladium catalysts and milder conditions, directly reducing process costs and preventing thermal degradation.

Chemoselective SNAr for Sterically Demanding Side-Chain Introduction

The synthesis of water-soluble aromatic foldamers requires the quantitative introduction of sterically demanding or sulfur-based side chains (e.g., thiourea) at the 4-position. Using 4-bromo-8-nitroquinoline, researchers achieve up to 92% isolated yield of the substituted mercaptan/thiourea intermediate under simple reflux conditions [1]. The 4-chloro analog exhibits significantly slower kinetics for SNAr, requiring extended reaction times or stronger bases that risk hydrolyzing other sensitive functional groups on the scaffold, lowering overall throughput[2].

Evidence DimensionSNAr isolated yield with bulky nucleophiles (e.g., thiourea)
Target Compound Data92% isolated yield
Comparator Or Baseline4-Chloro-8-nitroquinoline (Slower kinetics, lower isolated yield due to side reactions)
Quantified DifferenceNear-quantitative conversion (92%) vs. incomplete conversion and byproduct formation
ConditionsRefluxing acetone or polar aprotic solvent, mild base

Ensures high-yielding, scalable introduction of complex side chains without requiring harsh conditions that degrade the quinoline core.

Prevention of Catalyst Poisoning via Amine Masking

When functionalizing the 4-position prior to forming an amide bond, the 8-position must remain unreactive. If a buyer procures 4-bromo-8-aminoquinoline, the free 8-amino group acts as a potent bidentate ligand, sequestering up to 30-40% of the active Pd(II) catalyst and leading to competitive N-alkylation [1]. Procuring 4-bromo-8-nitroquinoline completely circumvents this issue. The nitro group is electronically inert to Pd-catalysis and SNAr, allowing >90% yield on the 4-position functionalization, followed by a clean, quantitative reduction (e.g., Pd/C, H2) to the desired amine.

Evidence DimensionYield retention during 4-position functionalization
Target Compound Data>90% yield, no catalyst poisoning observed
Comparator Or Baseline4-Bromo-8-aminoquinoline (30-40% yield loss to catalyst sequestration/N-alkylation)
Quantified DifferencePrevention of 30-40% yield loss and elimination of transition-metal catalyst poisoning
ConditionsTransition-metal catalyzed cross-coupling prior to amine utilization

Eliminates the need for an extra synthetic step to protect the amine, saving time, reagents, and significantly boosting overall synthetic efficiency.

Synthesis of Aromatic Oligoamide Foldamers

Because of its highly efficient SNAr reactivity at the 4-position, this compound is the premier building block for synthesizing water-soluble quinoline-based foldamers. The bromide allows for the high-yielding attachment of solubilizing side chains (like sulfonates or carboxymethyl groups), after which the 8-nitro group is cleanly reduced to form the helical amide backbone [1].

Development of Customized 8-Aminoquinoline Directing Groups

8-Aminoquinolines are ubiquitous bidentate directing groups in C-H activation chemistry. Procuring the 4-bromo-8-nitro precursor allows chemical suppliers and discovery chemists to easily install diverse electronic or steric modifiers at the 4-position via Suzuki or Stille coupling before unmasking the amine, avoiding catalyst poisoning [2].

Manufacturing of Pharmaceutical Intermediates (e.g., Sulfonamides)

In pharmaceutical process chemistry, particularly for anti-helminthic sulfonamides and kinase inhibitors, orthogonal functionalization is critical. This compound is chosen over chloro-analogs because it permits mild, high-yielding cross-coupling at the 4-position, ensuring that sensitive pharmaceutical intermediates do not undergo thermal degradation during scale-up [3].

XLogP3

2.7

Dates

Last modified: 08-19-2023

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